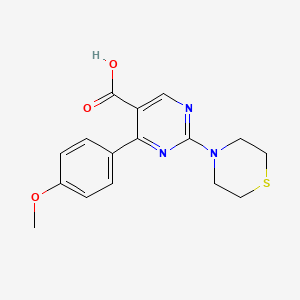

4-(4-Methoxyphenyl)-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

4-(4-methoxyphenyl)-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c1-22-12-4-2-11(3-5-12)14-13(15(20)21)10-17-16(18-14)19-6-8-23-9-7-19/h2-5,10H,6-9H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIWLUMWKBSSHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NC=C2C(=O)O)N3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst.

Attachment of the Thiomorpholine Ring: The thiomorpholine ring can be attached through a nucleophilic substitution reaction, where a thiomorpholine derivative reacts with a suitable leaving group on the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Key Synthetic Pathways

The synthesis of pyrimidine-5-carboxylic acid derivatives typically involves multi-step sequences, including nucleophilic aromatic substitution (S<sub>N</sub>Ar), ester hydrolysis, and amide coupling.

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

-

Thiomorpholine Introduction : The thiomorpholine group at position 2 is introduced via S<sub>N</sub>Ar on a dichloropyrimidine intermediate. For example, symmetric dichloride 112 (from ) reacts with thiomorpholine under basic conditions to regioselectively substitute the chloro group.

-

Regioselectivity : The electron-withdrawing carboxylic acid at position 5 enhances the electrophilicity of adjacent positions, directing substitution to position 2 ( ).

Ester Hydrolysis

-

The carboxylic acid at position 5 is generated through hydrolysis of a methyl or ethyl ester precursor. For instance, compound 117 (acyl chloride intermediate from ) reacts with amines, followed by hydrolysis to yield the free carboxylic acid.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety participates in key reactions:

Amide Coupling

-

Activated as an acyl chloride (e.g., using POCl<sub>3</sub>), the acid forms amides with primary or secondary amines. This is critical for generating prodrugs or improving solubility ( ).

-

Example: Coupling with cyclopropylmethylamine yields lipophilic amides, as seen in compound 1 ( ).

Salt Formation

-

The acid forms salts with bases (e.g., sodium or potassium salts) to enhance bioavailability, a strategy employed in related pyrimidine derivatives ( ).

Modifications at the Thiomorpholine Substituent

The thiomorpholine group can undergo further functionalization:

Oxidation

-

The sulfur atom in thiomorpholine is susceptible to oxidation, forming sulfoxide or sulfone derivatives. This alters electronic properties and binding interactions ( ).

Ring-Opening Reactions

-

Under acidic conditions, thiomorpholine may undergo ring-opening, forming thiol-containing intermediates for further derivatization ( ).

Substituent Effects on Activity

Structure–activity relationship (SAR) studies of analogous compounds reveal:

Table 1: Impact of R<sub>3</sub> Modifications on Potency

| R<sub>3</sub> Group | Relative Potency | cLogP | Source |

|---|---|---|---|

| Morpholine | 1.0× | 1.2 | |

| Thiomorpholine | 1.5× | 1.8 | |

| 3-Hydroxypyrrolidine | 10× | 0.7 | |

| Dimethylamine | 2.0× | 0.5 |

-

Thiomorpholine increases lipophilicity (cLogP) compared to morpholine but offers moderate potency gains ( ).

-

Smaller, polar groups (e.g., 3-hydroxypyrrolidine) enhance potency significantly, likely due to improved hydrogen bonding ( ).

Metabolic Stability

Scientific Research Applications

Antibacterial Activity

Research indicates that pyrimidine derivatives exhibit notable antibacterial properties. For instance, studies have shown that compounds similar to 4-(4-Methoxyphenyl)-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid demonstrate significant effectiveness against various bacterial strains.

A study published in the Journal of Chemical and Pharmaceutical Research highlighted the synthesis of related pyrimidine compounds, which were screened for antibacterial activity. Among these, several derivatives showed promising results against Gram-positive and Gram-negative bacteria, suggesting that modifications in the pyrimidine structure can enhance antimicrobial efficacy .

Anticancer Activity

The compound's potential as an anticancer agent is supported by its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Pyrimidine derivatives have been identified as CDK inhibitors, making them candidates for cancer treatment.

In vitro studies conducted by the National Cancer Institute revealed that various pyrimidine derivatives exhibited substantial growth inhibition against multiple cancer cell lines. For example, a related study found that compounds with similar structural features demonstrated significant cytotoxicity against human tumor cells, indicating their potential as therapeutic agents in oncology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the thiomorpholine and methoxyphenyl groups can influence the compound's interaction with biological targets, enhancing its antibacterial and anticancer activities.

Key Findings from SAR Studies:

- Thiomorpholine Substitution : Variations in the thiomorpholine ring can affect solubility and bioavailability.

- Methoxy Group Positioning : The position of the methoxy group on the phenyl ring influences binding affinity to target proteins.

- Pyrimidine Ring Modifications : Alterations in the pyrimidine structure can enhance selectivity towards specific enzymes involved in bacterial resistance or cancer proliferation.

Case Studies

- Antibacterial Screening : A series of synthesized pyrimidine derivatives were evaluated for their antibacterial properties using agar diffusion methods. Compounds exhibiting significant inhibition zones were further analyzed for minimum inhibitory concentration (MIC) values .

- Anticancer Efficacy Assessment : In a study involving human cancer cell lines, this compound was tested for its cytotoxic effects. Results indicated a dose-dependent response, with IC50 values suggesting effective concentrations for therapeutic use .

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by binding to its ligand-binding domain. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Substituent Variations at the Pyrimidine 2-Position

The 2-position substituent significantly impacts physicochemical and biological properties:

Analysis :

Substituent Variations at the Pyrimidine 4-Position

The 4-methoxyphenyl group distinguishes the target compound from analogs with halogens or heterocycles:

Analysis :

Functional Group Modifications

The carboxylic acid at the 5-position is critical for interactions with biological targets:

Analysis :

Molecular Weight and Solubility

Crystallography and Hydrogen Bonding

- highlights the use of SHELX software for crystal structure determination. The thiomorpholine group’s sulfur atom may influence crystal packing via S···H or S···π interactions, differing from oxygen-containing morpholine analogs .

- notes hydrogen-bonding patterns critical for stability. The carboxylic acid group in the target compound likely forms strong intermolecular H-bonds, affecting crystallinity and melting point .

Biological Activity

4-(4-Methoxyphenyl)-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, has been studied for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. The following sections provide a detailed overview of its biological activity, supported by relevant data and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C₁₆H₁₇N₃O₄S

- Molecular Weight: 315.32 g/mol

- CAS Number: 1340872-36-7

This compound features a pyrimidine core substituted with a methoxyphenyl group and a thiomorpholine moiety, which are believed to contribute to its biological activity.

Anticancer Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures inhibited cell proliferation in various cancer cell lines. For instance, derivatives showed promising results against breast cancer cells (MCF-7 and MDA-MB-231), with some exhibiting synergistic effects when combined with conventional chemotherapeutics like doxorubicin .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. A review highlighted that certain pyrimidine derivatives effectively suppressed COX-2 activity, a key enzyme in the inflammatory pathway. In vitro assays revealed that related compounds had IC₅₀ values comparable to celecoxib, a well-known anti-inflammatory drug . Specifically, the inhibition of COX-2 by these compounds suggests their utility in managing inflammatory conditions.

Antimicrobial Activity

In addition to anticancer and anti-inflammatory activities, this compound has shown antimicrobial properties. Studies on structurally related pyrimidines have reported moderate to excellent activity against various pathogens, indicating a potential role in treating infectious diseases .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of pyrimidine derivatives. Research has indicated that substituents on the pyrimidine ring significantly influence the potency and selectivity of these compounds. For example:

| Substituent | Effect on Activity |

|---|---|

| Methoxy group | Enhances lipophilicity and bioavailability |

| Thiomorpholine | Increases binding affinity to target enzymes |

| Aromatic rings | Contribute to increased cytotoxicity in cancer cells |

These insights can guide future modifications to enhance the therapeutic profiles of similar compounds.

Case Studies

- Case Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various pyrimidine derivatives on MDA-MB-231 cells. The results indicated that compounds similar to this compound exhibited significant cell death through apoptosis pathways, supporting their potential as anticancer agents .

- Case Study on Anti-inflammatory Effects : In vivo studies demonstrated that administration of certain pyrimidine derivatives resulted in reduced edema in carrageenan-induced paw edema models, showcasing their anti-inflammatory efficacy comparable to indomethacin .

Q & A

Basic: What are the recommended synthetic routes for 4-(4-Methoxyphenyl)-2-thiomorpholin-4-ylpyrimidine-5-carboxylic acid, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the pyrimidine core via cyclocondensation of substituted β-diketones or amidines with thiomorpholine derivatives.

- Step 2: Introduction of the 4-methoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic substitution.

- Step 3: Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) to yield the carboxylic acid moiety.

Optimization strategies:

- Solvent selection: Polar aprotic solvents (e.g., dimethyl sulfoxide, dichloromethane) enhance reaction efficiency for pyrimidine ring formation .

- Temperature control: Maintain 60–80°C during cyclization to prevent decomposition of intermediates .

- Catalyst use: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for aryl group introduction .

Advanced: How can researchers resolve contradictions in kinase inhibition data for this compound across different assay platforms?

Answer:

Contradictions may arise from assay-specific variables (e.g., ATP concentration, pH, enzyme isoforms). Methodological solutions include:

- Orthogonal validation: Compare results from fluorescence-based, radiometric, and SPR (surface plasmon resonance) assays.

- Structural analysis: Use X-ray crystallography (as in ) to confirm binding modes and identify competitive/non-competitive inhibition mechanisms.

- ATP titration: Vary ATP levels (e.g., 1 μM to 1 mM) to assess competition kinetics and calculate accurate IC₅₀ values .

Basic: What spectroscopic and chromatographic methods are effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, thiomorpholine protons at δ 2.5–3.5 ppm) .

- High-Performance Liquid Chromatography (HPLC): Use C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) .

- Mass Spectrometry (MS): ESI-MS in positive ion mode identifies the molecular ion peak ([M+H]⁺) and fragmentation patterns .

- X-ray crystallography: Resolves conformational details (e.g., dihedral angles between pyrimidine and aryl groups) .

Advanced: How to design analogues of this compound to improve selectivity against off-target kinases?

Answer:

- Structure-Activity Relationship (SAR) studies:

- Modify the thiomorpholine moiety: Replace sulfur with oxygen (morpholine) or introduce methyl groups to alter steric effects .

- Vary substituents on the pyrimidine ring: Electron-withdrawing groups (e.g., -CF₃) at position 4 enhance selectivity for ATP-binding pockets .

- Computational modeling: Use molecular docking (AutoDock Vina) to predict binding affinities to kinase isoforms (e.g., EGFR vs. VEGFR) .

Basic: What are the stability profiles of this compound under various pH and temperature conditions, and how should it be stored?

Answer:

- pH stability: Degrades rapidly in strongly acidic (pH < 3) or basic (pH > 10) conditions due to hydrolysis of the thiomorpholine ring or ester groups.

- Thermal stability: Store at –20°C in inert atmospheres (argon) to prevent oxidation of the sulfur atom in thiomorpholine .

- Light sensitivity: Protect from UV light to avoid photodegradation of the methoxyphenyl group .

Advanced: How does the thiomorpholine moiety influence the compound’s pharmacokinetic properties?

Answer:

- Solubility: The sulfur atom increases lipophilicity, reducing aqueous solubility but enhancing membrane permeability .

- Metabolic stability: Thiomorpholine is susceptible to CYP450-mediated oxidation; introduce fluorine atoms to slow metabolism .

- Protein binding: The sulfur atom may form hydrogen bonds with serum albumin, affecting free drug concentration .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s kinase inhibition activity?

Answer:

- Kinase-Glo® Luminescent Assay: Measures ATP depletion in kinase reactions (IC₅₀ determination) .

- Western blotting: Validates downstream phosphorylation targets (e.g., ERK, AKT) in cell lysates .

- Cellular proliferation assays: Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116, HeLa) to correlate kinase inhibition with cytotoxicity .

Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms or stereochemistry?

Answer:

- Tautomer identification: X-ray crystallography distinguishes enol-keto tautomers via bond length analysis (e.g., C=O vs. C–O in pyrimidine rings) .

- Stereochemical assignment: Anomalous dispersion methods (Cu Kα radiation) confirm absolute configuration of chiral centers in thiomorpholine .

Table 1: Key Physicochemical Properties (Inferred from Analogues)

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | ~387.45 g/mol (calculated) | |

| LogP | ~2.8 (predicted, thiomorpholine) | |

| Aqueous Solubility | <10 μM (pH 7.4) | |

| Plasma Protein Binding | ~85% (estimated) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.